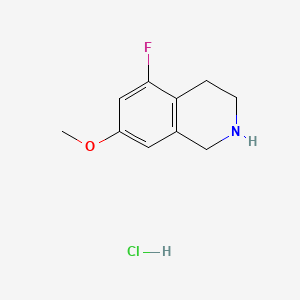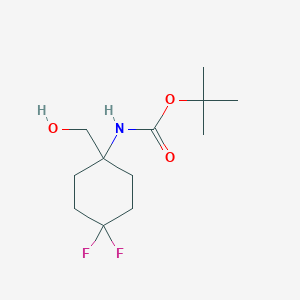
Tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is substituted with two fluorine atoms and a hydroxymethyl group. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that contains the desired substituents. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with fluorine atoms and a hydroxymethyl group through a series of reactions, such as halogenation and hydroxylation.
Coupling with tert-butyl carbamate: The functionalized cyclohexyl intermediate is then reacted with tert-butyl carbamate under suitable conditions, often involving a base catalyst, to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler cyclohexyl derivative.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a probe for studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxymethyl group can participate in various biochemical reactions, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxymethyl group, which may result in different reactivity and biological activity.
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate:
The uniqueness of tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21F2NO3 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-11(8-16)4-6-12(13,14)7-5-11/h16H,4-8H2,1-3H3,(H,15,17) |
InChI Key |
CXGALBSZIHQPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
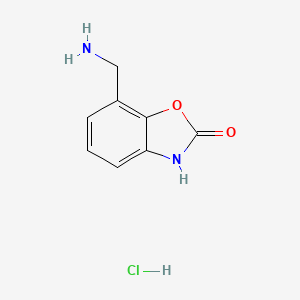
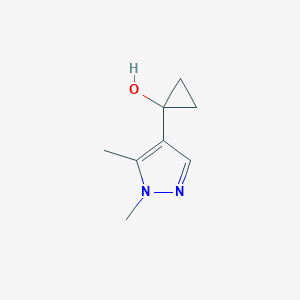

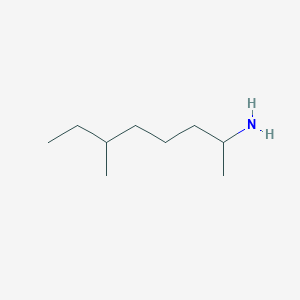

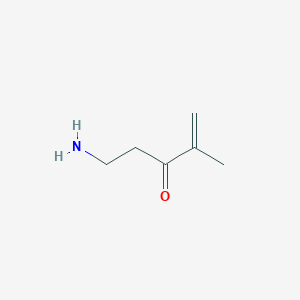
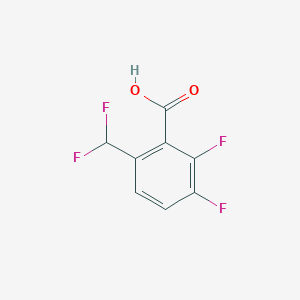

![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
